molecular formula C5H6Cl2O2 B1346644 GLUTARYL CHLORIDE CAS No. 2873-74-7

GLUTARYL CHLORIDE

Cat. No. B1346644
Key on ui cas rn: 2873-74-7
M. Wt: 169 g/mol
InChI Key: YVOFTMXWTWHRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008255

Procedure details

Analogously, the following were prepared from 3,5-diacetylaniline and the corresponding dioyl dichlorides: N,N'-bis(3,5-diacetylphenyl) butanediamide, mp 293-6° C.; N,N'-bis(3,5-diacetylphenyl)hexanediamide, mp 269-70° C.; N,N'-bis(3,5-diacetylphenyl)heptanediamide, mp 200-3° C.; N,N'-bis(3,5-diacetylphenyl)octanediamide, mp 183-4° C.; N,N'-bis(3,5-diacetylphenyl)nonanediamide, mp 179-80° C.; N,N'-bis(3,5-diacetylphenyl)decanediamide, mp 196-9° C.; N,N'-bis(3,5-diacetylphenyl)dodecanediamide, mp 178-9° C.; N,N'-bis(3,5-diacetylphenyl)(isophthalic acid diamide), mp 283-4° C. Also analogously, N,N'-bis(3-acetylphenyl)pentanediamide, mp 174-5° C. was prepared from 3-aminoacetophenone and glutaryl dichloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-bis(3,5-diacetylphenyl)(isophthalic acid diamide)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dichlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N,N'-bis(3,5-diacetylphenyl) butanediamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
N,N'-bis(3,5-diacetylphenyl)hexanediamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
N,N'-bis(3,5-diacetylphenyl)heptanediamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
N,N'-bis(3,5-diacetylphenyl)octanediamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
N,N'-bis(3,5-diacetylphenyl)nonanediamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
N,N'-bis(3,5-diacetylphenyl)dodecanediamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[C:6]([CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=1)[NH2:7])(=O)C.C(C1C=C(N[C:27](=O)[CH2:28][CH2:29][C:30]([NH:32][C:33]2[CH:38]=[C:37]([C:39](=[O:41])[CH3:40])[CH:36]=[C:35](C(=O)C)[CH:34]=2)=[O:31])C=C(C(=O)C)C=1)(=O)C.[C:46](C1C=C(NC(=O)CCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=[O:48])C.C(C1C=C(NC(=O)CCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.C(C1C=C(NC(=O)CCCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.C(C1C=C(NC(=O)CCCCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.C(C1C=C(NC(=O)CCCCCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.C(C1C=C(NC(=O)CCCCCCCCCCC(NC2C=C(C(=O)C)C=C(C(=O)C)C=2)=O)C=C(C(=O)C)C=1)(=O)C.CC(C1C=CC=C(N)C=1)=O.C(Cl)(=O)CCCC(Cl)=O>>[C:39]([C:37]1[CH:38]=[C:33]([NH:32][C:30](=[O:31])[CH2:29][CH2:28][CH2:27][C:46]([NH:7][C:6]2[CH:5]=[CH:4][CH:10]=[C:9]([C:11](=[O:13])[CH3:12])[CH:8]=2)=[O:48])[CH:34]=[CH:35][CH:36]=1)(=[O:41])[CH3:40]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(N)C=C(C1)C(C)=O
Step Three
Name
N,N'-bis(3,5-diacetylphenyl)(isophthalic acid diamide)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
dichlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
N,N'-bis(3,5-diacetylphenyl) butanediamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O
Step Six
Name
N,N'-bis(3,5-diacetylphenyl)hexanediamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O
Step Seven
Name
N,N'-bis(3,5-diacetylphenyl)heptanediamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O
Step Eight
Name
N,N'-bis(3,5-diacetylphenyl)octanediamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O
Step Nine
Name
N,N'-bis(3,5-diacetylphenyl)nonanediamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O
Step Eleven
Name
N,N'-bis(3,5-diacetylphenyl)dodecanediamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C(C1)C(C)=O)NC(CCCCCCCCCCC(=O)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(CCCC(=O)NC1=CC(=CC=C1)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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